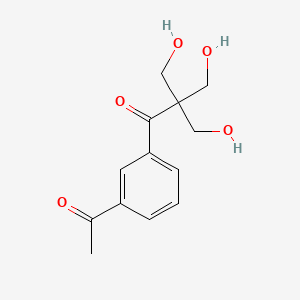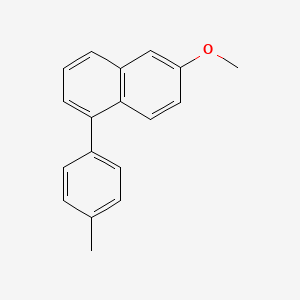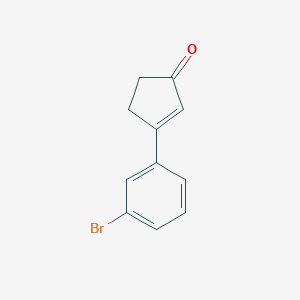
3-(3-Bromophenyl)cyclopent-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)cyclopent-2-EN-1-one is an organic compound with the molecular formula C11H9BrO It is characterized by a cyclopentenone ring substituted with a bromophenyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)cyclopent-2-EN-1-one typically involves the bromination of phenylcyclopent-2-en-1-one. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)cyclopent-2-EN-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as the Michael addition.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Michael Addition: Reagents like organocopper nucleophiles or silyl enol ethers are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Substitution: Formation of various substituted cyclopentenones.
Addition: Formation of adducts with nucleophiles.
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Applications De Recherche Scientifique
3-(3-Bromophenyl)cyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)cyclopent-2-EN-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: A related compound with a similar cyclopentenone ring structure but without the bromophenyl substitution.
3-Phenylcyclopent-2-en-1-one: Similar structure but with a phenyl group instead of a bromophenyl group.
3-(4-Bromophenyl)cyclopent-2-en-1-one: Similar structure but with the bromine atom at the fourth position of the phenyl ring.
Uniqueness
3-(3-Bromophenyl)cyclopent-2-EN-1-one is unique due to the presence of the bromine atom at the third position of the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This substitution pattern can influence the compound’s electronic properties and its interactions with other molecules.
Propriétés
Numéro CAS |
885323-01-3 |
|---|---|
Formule moléculaire |
C11H9BrO |
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
3-(3-bromophenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H9BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6-7H,4-5H2 |
Clé InChI |
YVWVXDNYUQMCDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C=C1C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
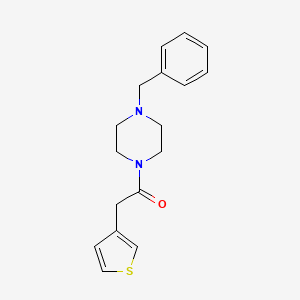
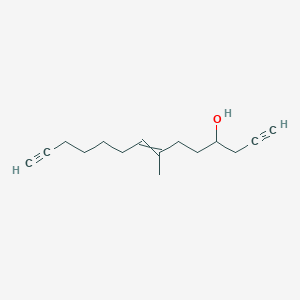
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
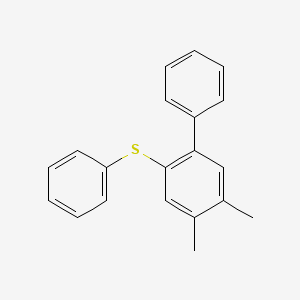
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
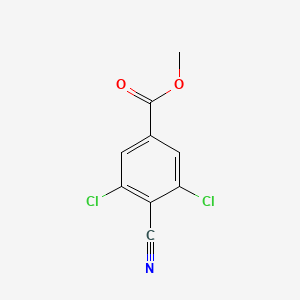
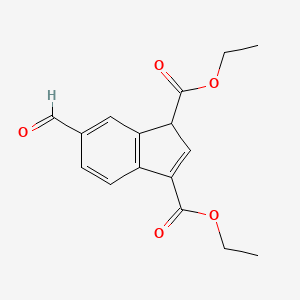
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
